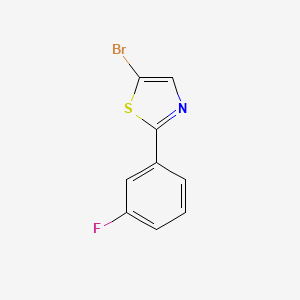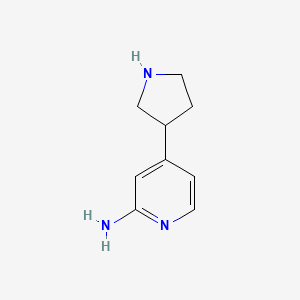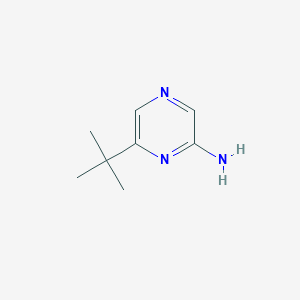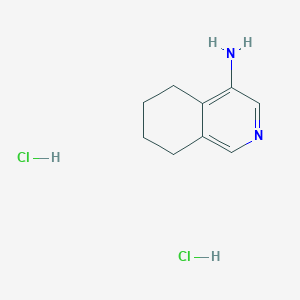![molecular formula C25H29ClN4O3S B1650318 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117063-97-5](/img/structure/B1650318.png)
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholinylmethyl group, a pyrrolidinyl group, and a phenyl group. It is often used in scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This is achieved through nucleophilic substitution reactions where the quinazolinone core reacts with morpholine derivatives.
Attachment of the Pyrrolidinyl Group: This step involves the reaction of the intermediate compound with pyrrolidinone under specific conditions.
Addition of the Phenyl Group: This is typically done through Friedel-Crafts acylation or alkylation reactions.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl and pyrrolidinyl groups.
Reduction: Reduction reactions can occur at the quinazolinone core and the phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may possess different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
- 4(3H)-Quinazolinone, 2-((1-(4-piperidinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
- 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-(4-methylphenyl)-
Uniqueness
The uniqueness of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
117063-97-5 |
|---|---|
Molekularformel |
C25H29ClN4O3S |
Molekulargewicht |
501 g/mol |
IUPAC-Name |
2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H28N4O3S.ClH/c30-23-11-6-12-28(23)18-20(17-27-13-15-32-16-14-27)33-25-26-22-10-5-4-9-21(22)24(31)29(25)19-7-2-1-3-8-19;/h1-5,7-10,20H,6,11-18H2;1H |
InChI-Schlüssel |
PPQKIBMTMBBZDT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
Kanonische SMILES |
C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


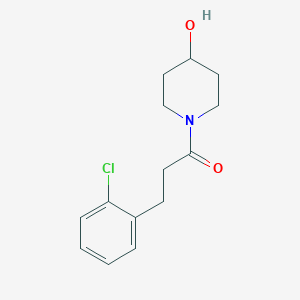
![Benzamide, N-[thioxo(1H-1,2,4-triazol-3-ylamino)methyl]-](/img/structure/B1650236.png)
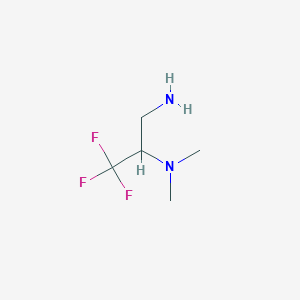
![2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1650238.png)
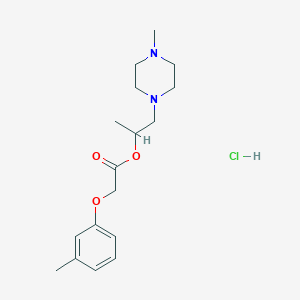
![1-[(2-Fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B1650242.png)
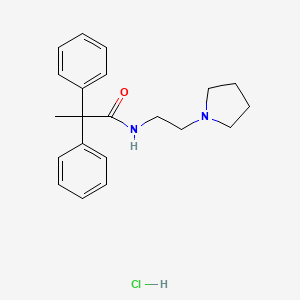
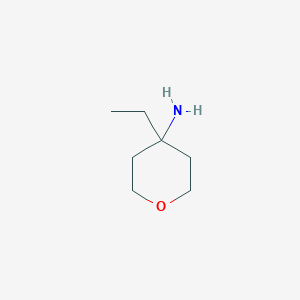
![Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-](/img/structure/B1650250.png)
